molecular formula C17H17N5O2 B2494113 (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034285-72-6

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Numéro de catalogue B2494113
Numéro CAS: 2034285-72-6
Poids moléculaire: 323.356
Clé InChI: LMBPDPBXDUWMMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Synthesis of compounds related to "(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone" involves multi-step chemical reactions, starting from basic organic precursors to the final complex molecule. The synthesis process typically involves the formation of pyrazole and oxadiazole rings, followed by their subsequent functionalization and coupling. Methods may vary depending on the desired substitution patterns and the specific functional groups present in the final molecule (Cao et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been determined using techniques such as X-ray crystallography. These analyses reveal the precise arrangement of atoms within the molecule, including bond lengths, angles, and overall geometry, which are crucial for understanding the compound's reactivity and interactions with other molecules. For instance, detailed structural analysis has been conducted on similar compounds, highlighting the importance of molecular geometry in determining the compound's physical and chemical properties (Huang et al., 2021).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research efforts have focused on the synthesis of heterocyclic compounds, including pyrazole derivatives, and their structural characterization. For example, novel isoxazole-, 1,2,4 oxadiazole-, and (1H-pyrazol-4-yl)-methanone oxime derivatives were synthesized from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride, with their structures confirmed through spectral data and evaluated for antibacterial activity (Sangepu et al., 2016). Such studies indicate the ongoing interest in developing new synthetic routes and understanding the structural aspects of these compounds.

Biological Activity

Compounds structurally related to the queried molecule have been synthesized and assessed for their antimicrobial and anticancer activities. For instance, some derivatives have shown promising antimicrobial activity against various bacterial strains, with certain methoxy group-containing compounds displaying high antimicrobial potency (Kumar et al., 2012). Another study synthesized nicotinic acid hydrazide derivatives, which were screened for antimycobacterial activity, underscoring the potential therapeutic applications of these compounds (Sidhaye et al., 2011).

Drug Discovery and Development

Further, in silico approaches have been employed to predict the drug-likeness of synthesized compounds, alongside in vitro microbial investigations. Such studies not only assess the biological efficacy of these compounds but also their potential as drug candidates, with some showing better antimycobacterial activity compared to standard drugs (Pandya et al., 2019). This highlights the importance of heterocyclic compounds in the search for new therapeutic agents.

Materials Science Applications

Compounds with structural similarities have also been explored for their corrosion inhibition properties, demonstrating the versatility of these molecules beyond biomedical applications. For example, pyrazole derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions, revealing their potential in industrial applications (Yadav et al., 2015).

Orientations Futures

: Baykov, S. V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Int. J. Mol. Sci., 24(6), 5406. Link : Pitasse-Santos, P., et al. (2018). Efficient Synthesis of 5-[3(4)-(5-Phenyl-1,3,4-oxаdiаzol-2-yl)-1H-pyrazol-1-yl]benzo[d]thiazole. J. Braz. Chem. Soc., 29, 435. Link [3

Propriétés

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-15(9-19-22(12)14-5-3-2-4-6-14)17(23)21-8-7-13(10-21)16-18-11-24-20-16/h2-6,9,11,13H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBPDPBXDUWMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.